N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cinnamamide group attached to a tetrahydronaphthalene ring with a hydroxyl group at the 2-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxy-1,2,3,4-tetrahydronaphthalene and cinnamoyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: The cinnamamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, Dess-Martin periodinane, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, phosphorus oxychloride.
Major Products Formed:
Oxidation: 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-one.
Reduction: 2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-2-yl)cinnamamide.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its structural features make it suitable for further functionalization.
Biology: The compound may exhibit biological activity, such as antioxidant or anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydroxyl group may play a role in hydrogen bonding, enhancing the compound's binding affinity to its targets. The cinnamamide group may interact with specific receptors or enzymes, leading to biological effects.
Comparison with Similar Compounds
Cinnamamide derivatives: These compounds share the cinnamamide group but differ in their substituents.
Tetrahydronaphthalene derivatives: These compounds have variations in the tetrahydronaphthalene ring structure.
Uniqueness: N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide is unique due to the presence of both the hydroxyl group and the cinnamamide group on the tetrahydronaphthalene ring, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and potential biological activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(11-10-16-6-2-1-3-7-16)21-15-20(23)13-12-17-8-4-5-9-18(17)14-20/h1-11,23H,12-15H2,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACYCXHSUSJYHA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C=CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)/C=C/C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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